molecular formula C3H10ClNS B1266311 2-Amino-1-propanethiol hydrochloride CAS No. 4145-98-6

2-Amino-1-propanethiol hydrochloride

Cat. No. B1266311
CAS RN: 4145-98-6
M. Wt: 127.64 g/mol
InChI Key: LGDQCFHYSGLOKP-UHFFFAOYSA-N
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Description

2-Amino-1-propanethiol hydrochloride, also known as 3-Amino-1-propanethiol hydrochloride (APT), is an aminoalkylthiol1. It has the molecular formula C3H10ClNS2 and a molecular weight of 127.643.



Synthesis Analysis

The synthesis of 2-Amino-1-propanethiol hydrochloride is not explicitly detailed in the search results. However, it’s mentioned that it can form a self-assembled monolayer (SAM) of amine-terminated alkanethiol1.



Molecular Structure Analysis

The molecular structure of 2-Amino-1-propanethiol hydrochloride is not explicitly provided in the search results. However, its InChI code is provided: LGDQCFHYSGLOKP-UHFFFAOYSA-N2.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Amino-1-propanethiol hydrochloride are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-propanethiol hydrochloride include its molecular weight of 127.643. More specific properties like melting point, boiling point, etc., are not provided in the search results.


Scientific Research Applications

Synthesis and Chemical Reactions

Material Science and Chemistry

  • Mercury Thiolate Studies : This compound is utilized in the study of mercury thiolates, where its reaction with HgI2 in water yielded distinct molecular structures, contributing to inorganic chemistry and material science (Bharara et al., 2006).
  • Crystallography : In another study, it was used in a solid-state study to understand the formation of heteroleptic Hg(II)-thiolates, providing insights into crystal structures (Bharara et al., 2005).

Biochemistry and Pharmacology

  • Immunosuppressant Research : It's a key component in the synthesis of FTY720, an immunosuppressant and sphingosine-1-phosphate receptor agonist used in organ transplantation and autoimmune disorders (Xu Yun-gen, 2008).

Safety And Hazards

The safety data sheet for 2-Amino-1-propanethiol hydrochloride suggests avoiding dust formation, inhalation, and contact with skin and eyes4. It’s classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating potential hazards to the eyes, skin, and respiratory system1.


properties

IUPAC Name

2-aminopropane-1-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDQCFHYSGLOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961691
Record name 2-Aminopropane-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-propanethiol hydrochloride

CAS RN

4145-98-6
Record name 1-Propanethiol, 2-amino-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4145-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanethiol, 2-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004145986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminopropane-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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